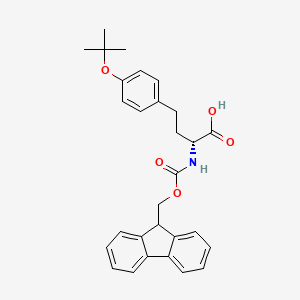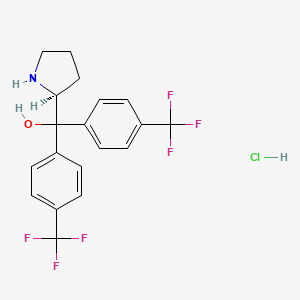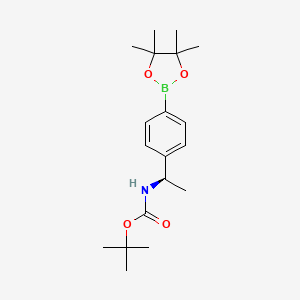
tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of significant interest in various scientific fields. Known for its intricate structure, this compound boasts a unique combination of functional groups that makes it a versatile entity in organic synthesis and research applications. Its structure features a tert-butyl carbamate moiety linked to a phenyl ring, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate generally follows a multistep approach:
Starting Material Preparation: : Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized or sourced commercially.
Formation of the Phenyl Ring: : A phenyl ring is introduced through electrophilic aromatic substitution reactions.
Attachment of the Carbamate Group: : The tert-butyl carbamate group is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial context, the compound is produced through a scaled-up version of the laboratory synthesis, often involving:
Bulk Reagents: : Utilizing large quantities of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenyl precursors.
Optimized Reaction Conditions: : Employing high-pressure reactors and automated control systems to ensure consistent quality and yield.
Purification: : Techniques such as recrystallization and chromatography are used for purification.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding phenols.
Reduction: : Reduction reactions can convert certain functional groups to amines or alcohols.
Substitution: : The phenyl ring allows for further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride.
Substituting Agents: : Alkyl halides, Acyl chlorides.
Major Products Formed
Phenolic derivatives
Amines
Alcohols
Substituted aromatic compounds
科学研究应用
In Chemistry
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
In Biology
The compound is explored for its potential in drug discovery, acting as an intermediate in the synthesis of biologically active molecules.
In Medicine
It may serve as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
In Industry
Industrially, the compound finds use in the production of advanced materials and polymers due to its stability and reactivity.
作用机制
Molecular Targets and Pathways
In biological systems, the compound interacts with various enzymes and receptors. Its mechanism often involves:
Binding to active sites on enzymes, altering their activity.
Modulating receptor functions to influence cellular pathways.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Derivatives: : Such as 4-phenylboronic acid.
Tert-Butyl Carbamates: : Like tert-Butyl (4-hydroxyphenyl)carbamate.
Uniqueness
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate stands out due to its combined structural features, offering unique reactivity patterns and applications compared to its analogs.
The compound's versatility and significance in various scientific domains make it a subject of ongoing research and industrial interest. Whether in the lab or in industrial settings, its unique properties continue to inspire new applications and innovations.
属性
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)
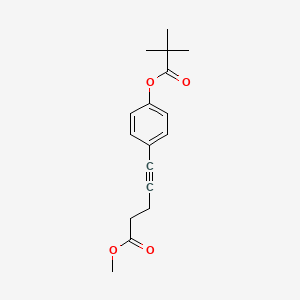
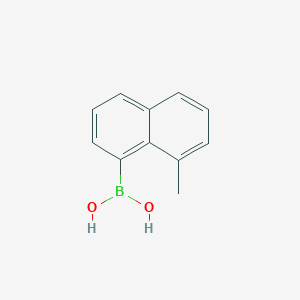
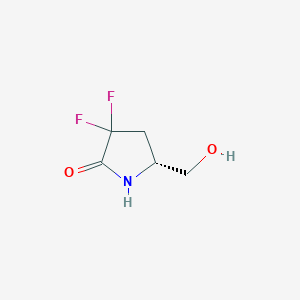
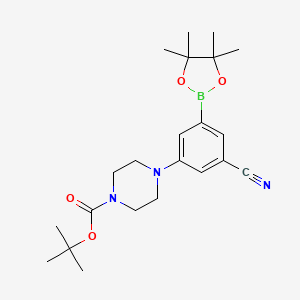
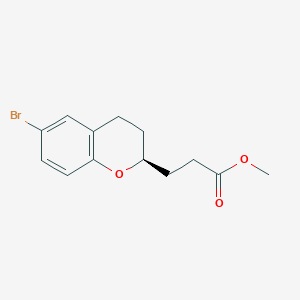
![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
